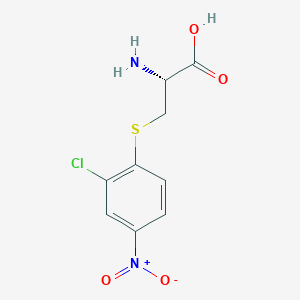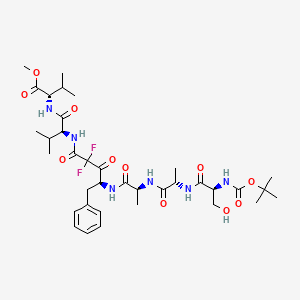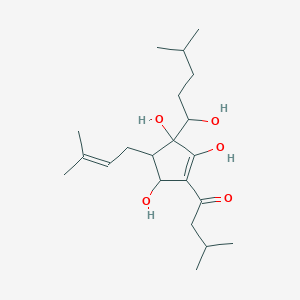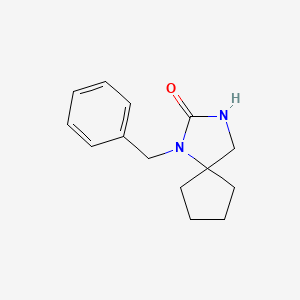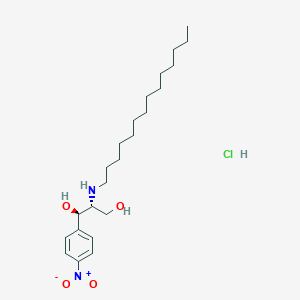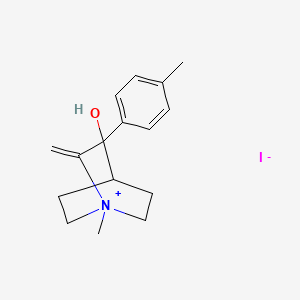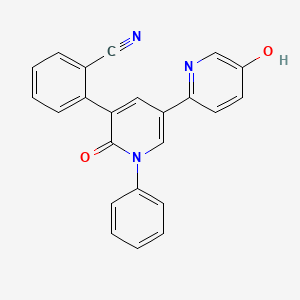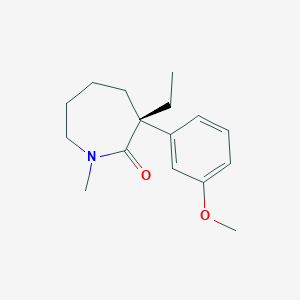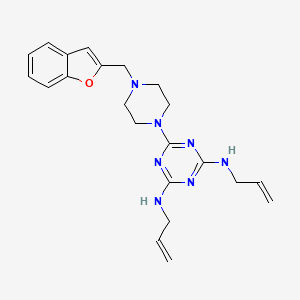
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine is a complex organic compound that belongs to the class of diazaphenothiazines. This compound is characterized by its unique structure, which includes a methoxy group, dimethyl groups, and a hexylamino group attached to a diazaphenothiazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine typically involves multiple steps. One common method includes the reaction of enamines of 2-bromo-5,5-dimethylcyclohexane-1,3-dione with 4-methoxy-5-amino-6-mercaptopyrimidine . The reaction conditions often require the use of dry solvents and anhydrous potassium carbonate at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine has been studied for its potential neurotropic activity . It has shown promise in modulating neurological pathways, making it a candidate for further research in the treatment of neurological disorders. Additionally, its unique structure allows it to interact with various biological targets, making it useful in medicinal chemistry for drug development.
Wirkmechanismus
The mechanism of action of 4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter receptors and ion channels, thereby influencing neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but its neurotropic effects suggest potential therapeutic applications in neurology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(Hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-G]quinoxaline
Uniqueness
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine stands out due to its specific combination of functional groups and its potential neurotropic activity. Unlike other similar compounds, it has a unique diazaphenothiazine core that contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102688-87-9 |
|---|---|
Molekularformel |
C19H28N4OS |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
N-hexyl-4-methoxy-7,7-dimethyl-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-imine |
InChI |
InChI=1S/C19H28N4OS/c1-5-6-7-8-9-20-13-10-19(2,3)11-14-16(13)25-18-15(23-14)17(24-4)21-12-22-18/h12,23H,5-11H2,1-4H3 |
InChI-Schlüssel |
PZYTXMZSCUURBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN=C1CC(CC2=C1SC3=NC=NC(=C3N2)OC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
